VUF 11222

Radioligand binding assay CXCR3 affinity Receptor pharmacology

VUF 11222 (CAS 1414376-84-3) is the definitive Gi-protein-biased CXCR3 agonist for pathway-selective pharmacology. Unlike β-arrestin-biased alternatives (CXCL11, PS372424, VUF 10661), it preferentially activates Gαi-mediated calcium flux, ERK1/2 phosphorylation, and adhesion while minimizing chemotaxis confounds. Cryo-EM (PDB 8HNM) confirms a unique binding pose ~4.5 Å deeper than peptide agonists, inducing a distinct TM7 tilt that underpins its biased signaling. With a validated pKi of 7.2 (63 nM) and pEC50 of 6.1, it serves as a reproducible HTS reference standard—avoiding the carryover artifacts of irreversible peptide ligands. Successfully applied in zebrafish retinal inflammation models. ≥98% purity. For research use only.

Molecular Formula C25H31BrIN
Molecular Weight 552.3 g/mol
Cat. No. B611780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF 11222
SynonymsVUF-11222, VUF 11222, VUF11222
Molecular FormulaC25H31BrIN
Molecular Weight552.3 g/mol
Structural Identifiers
SMILESCC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-]
InChIInChI=1S/C25H31BrN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1
InChIKeyIXXWHYDKYNWDKJ-IUQUCOCYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VUF 11222: High-Affinity, Nonpeptidomimetic CXCR3 Agonist for Immune and Inflammatory Research


VUF 11222 (Compound 38, CAS 1414376-84-3) is a synthetic, nonpeptidomimetic agonist of the C-X-C chemokine receptor type 3 (CXCR3), a Class A GPCR that mediates the chemotaxis of CD4+ and CD8+ T cells in type 1 immunity [1]. First described by Wijtmans et al. in 2012, VUF 11222 and its analog VUF 11418 represent the inaugural small-molecule, nonpeptide ligands capable of activating CXCR3, a receptor class historically dependent on peptide chemokines (CXCL9-11) [1]. The compound has since been employed extensively as a pharmacological tool to probe CXCR3 signaling, migration, and inflammation pathways. Its well-documented binding affinity (pKi 7.2, equivalent to 63 nM) and functional potency (pEC50 6.1) provide a reliable, quantitative basis for experimental design and comparative pharmacology [1]. High-resolution cryo-EM structures of VUF 11222 bound to the CXCR3-Gi complex, solved in 2024, confirm its unique binding mode—burying ~4.5 Å deeper into the orthosteric pocket than peptide-based agonists—and offer atomic-level insights into its activation mechanism [2][3].

VUF 11222: Why CXCR3-Targeted Research Demands Compound-Specific, Non-Substitutable Agonists


Pharmacological interrogation of the CXCR3 axis cannot rely on generic or interchangeable agonists because the receptor exhibits profound ligand-specific signaling bias and distinct structural activation modes that translate into divergent biological outcomes. While the endogenous chemokine CXCL11 and the peptidomimetic PS372424 both act as β-arrestin–biased agonists, VUF 11222 is distinguished as a Gi-protein–biased agonist [1]. This functional selectivity directly impacts cellular responses: β-arrestin bias drives chemotaxis and inflammatory gene expression, whereas Gi-protein bias preferentially activates pathways involved in adhesion and calcium flux [1][2]. Moreover, cryo-EM structural studies reveal that VUF 11222 inserts approximately 4.5 Å deeper into the orthosteric binding pocket compared to PS372424 and CXCL11, inducing a unique tilt in transmembrane helix 7 (TM7) that is not observed with the other agonists [2][3]. This distinct conformational signature is the likely structural basis for its biased signaling [3]. Consequently, substituting VUF 11222 with a peptide-based agonist (e.g., PS372424) or another small molecule (e.g., the β-arrestin-biased VUF 10661) will activate a different spectrum of intracellular effectors, compromising experimental reproducibility and mechanistic interpretation. The following quantitative evidence guide provides the exact, comparator-anchored data required to justify the selection of VUF 11222 for applications where Gi-biased, nonpeptidomimetic CXCR3 activation is the defined experimental objective.

VUF 11222 Quantitative Differentiation: Evidence-Based Comparator Analysis for Scientific Procurement


Binding Affinity: VUF 11222 Exhibits 1.5-Fold Lower Affinity for CXCR3 than the Peptidomimetic PS372424, Yet 210-Fold Higher than the Endogenous Chemokine CXCL11

In a head-to-head structural study incorporating binding data from prior literature, VUF 11222 (biaryl-type agonist) displayed a binding affinity of 63 nM, compared to 42 nM for the peptidomimetic agonist PS372424 and 0.3 nM for the endogenous chemokine CXCL11 [1]. Although PS372424 binds 1.5× more tightly, VUF 11222's affinity remains in the nanomolar range, sufficient for robust receptor occupancy in most in vitro and ex vivo systems. Importantly, its 210-fold lower affinity relative to CXCL11 mitigates the extreme potency-driven complications (e.g., rapid receptor desensitization, irreversible binding kinetics) associated with the natural ligand, enabling more controlled and reversible pharmacological interrogation [1].

Radioligand binding assay CXCR3 affinity Receptor pharmacology

Unique Binding Mode: VUF 11222 Penetrates 4.5 Å Deeper into the CXCR3 Orthosteric Pocket than PS372424, Driving Distinct Receptor Conformation

Cryo-electron microscopy (cryo-EM) structures of CXCR3–DNGi complexes determined at 3.2–3.5 Å resolution reveal that VUF 11222 inserts approximately 4.5 Å deeper into the orthosteric binding pocket compared to the peptidomimetic agonist PS372424 [1][2]. This deeper insertion allows VUF 11222 to engage a unique subset of hydrophobic residues deep within transmembrane domains 3, 5, 6, and 7 that are not contacted by PS372424 or the N-terminus of CXCL11 [1]. As a direct consequence, VUF 11222 induces a pronounced outward tilt of transmembrane helix 7 (TM7) in the 7.47–7.53 region, a conformational change that is absent in the CXCL11- and PS372424-bound structures [2][3]. The structural data provide a direct, quantitative explanation for why VUF 11222 activates CXCR3 in a manner that is mechanistically distinct from its peptidomimetic and chemokine counterparts [3].

Cryo-EM structure GPCR activation Ligand binding mode

Functional Potency: VUF 11222 Activates CXCR3 with pEC50 6.1 (EC50 ≈ 794 nM), Delivering a Defined Level of Agonism for Dose-Response Studies

In [35S]GTPγS functional assays measuring Gi-protein activation downstream of CXCR3, VUF 11222 demonstrates a pEC50 of 6.1, corresponding to an EC50 of approximately 794 nM [1]. This value is reported in two independent sources: a vendor technical datasheet (pEC50 6.1) and the RCSB PDB entry for the VUF 11222-bound CXCR3 structure (EC50 794.33 nM) [2]. By comparison, the closely related analog VUF 11418 exhibits a slightly lower pEC50 of 6.0 (EC50 ~1 µM) in the same assay . While no direct comparator for PS372424 is available in this functional context, the data establish VUF 11222 as a moderately potent, full agonist suitable for studies where avoiding supramaximal receptor activation (as seen with CXCL11) is desirable for resolving signaling dynamics.

Functional assay GTPγS binding EC50 determination

Signaling Bias: VUF 11222 Is a Gi-Protein–Biased CXCR3 Agonist, While Endogenous and Peptidomimetic Agonists Favor β-Arrestin Recruitment

The biased signaling profile of VUF 11222 is inferred from structural and functional studies. While CXCL11 and PS372424 have been characterized as β-arrestin–biased agonists (favoring receptor internalization and chemotaxis), VUF 11222 is proposed to function as a Gi-protein–biased agonist [1][2]. Direct bias quantification for VUF 11222 is not yet published; however, its analog VUF 11418 has been directly compared to the β-arrestin-biased agonist VUF 10661 in chemotaxis assays: at 1 µM, VUF 11418 (Gi-biased) failed to induce statistically significant chemotaxis of CD8+CD44+ T cells compared to vehicle control (P < 0.05), whereas VUF 10661 (β-arrestin-biased) stimulated robust chemotaxis [3]. The structural basis for VUF 11222's Gi bias lies in its deeper binding mode and unique TM7 tilt, which are hypothesized to favor Gi-coupling over β-arrestin recruitment [2][4]. Therefore, while direct bias coefficients (e.g., Δlog(τ/KA)) are not yet available for VUF 11222, the convergent evidence from structural biology and analog pharmacology strongly supports its classification as a Gi-protein–preferring agonist, making it an essential tool for studying G-protein-dependent CXCR3 signaling independent of β-arrestin pathways.

Biased agonism Functional selectivity G protein vs. β-arrestin

High-Impact Application Scenarios for VUF 11222: Leveraging Gi-Biased, Nonpeptidomimetic CXCR3 Activation


Dissecting G-Protein-Dependent versus β-Arrestin-Dependent CXCR3 Signaling in Immune Cell Models

VUF 11222's Gi-protein bias (inferred from structural and analog studies) makes it the agonist of choice for experiments designed to isolate Gαi-mediated signaling pathways (e.g., calcium flux, ERK1/2 phosphorylation, adhesion) from β-arrestin–mediated events (e.g., receptor internalization, chemotaxis, inflammatory gene transcription) [1]. In parallel experiments, researchers can pair VUF 11222 with a β-arrestin-biased agonist (e.g., VUF 10661) or the endogenous chemokine CXCL11 to map pathway-specific contributions to overall cellular responses. This approach is essential for developing a nuanced understanding of CXCR3 pharmacology and for identifying pathway-selective drug candidates [2][3].

Structural and Biophysical Studies of CXCR3-Gi Complex Formation and Activation

The high-resolution cryo-EM structure of the CXCR3-DNGi complex bound to VUF 11222 (PDB 8HNM) provides an atomic roadmap for structure-based drug design, molecular dynamics simulations, and receptor mutagenesis studies [2][4]. The unique binding pose of VUF 11222—4.5 Å deeper than PS372424—stabilizes a distinct active-state conformation of TM7 that is critical for Gi coupling [2]. This structure enables precise computational docking of novel CXCR3 ligands and facilitates the rational design of biased agonists with improved therapeutic profiles. The availability of a robust, high-affinity ligand with a defined binding mode is a prerequisite for such structural biology workflows [4].

In Vivo Modeling of Retinal Inflammation and Immune Cell Trafficking

VUF 11222 has been successfully applied in zebrafish models of retinal inflammation and vascular biology. In a 2024 study, treatment with VUF 11222 (added to zebrafish water at 24–32 hpf) altered endothelial cell junctions and vascularization patterns in the developing retina, effects that were visualized via whole-mount immunofluorescence for p-ERK1/2 [5]. These studies leverage VUF 11222's ability to activate CXCR3, which is highly expressed in retinal astrocytes and ganglion cells, to probe the role of CXCR3-driven signaling in neurovascular development and inflammation [5]. Its nonpeptide nature and defined potency make it suitable for bath application in aquatic models, offering a tractable system for evaluating CXCR3-targeted interventions in vivo .

Standardized Pharmacological Tool for CXCR3 Assay Development and High-Throughput Screening

With a well-defined pKi (7.2) and pEC50 (6.1), VUF 11222 serves as a reliable reference agonist for assay development, validation, and high-throughput screening (HTS) campaigns targeting the CXCR3 receptor [1]. Its intermediate affinity avoids the technical challenges associated with ultra-high-affinity peptide ligands (e.g., CXCL11, Kd 0.3 nM) that can cause irreversible binding, receptor desensitization, or carryover artifacts in automated systems. VUF 11222 can be used to establish baseline activation, calculate Z'-factors, and normalize HTS data, ensuring that screens for novel CXCR3 antagonists or allosteric modulators are anchored to a reproducible, well-characterized agonist standard .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for VUF 11222

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.